molecular formula C9H16N2O3 B070247 Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) CAS No. 181467-71-0

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)

Cat. No. B070247
M. Wt: 200.23 g/mol
InChI Key: KDFDUSJICVFMSO-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as S-ethyl 2-amino-3-(4-((1-cyclopropyl-2-oxoethyl)amino)butyl)propanoate and has the molecular formula C17H27N3O3.

Mechanism Of Action

The mechanism of action of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. HDAC inhibition can lead to changes in gene expression that can result in the suppression of tumor growth and the promotion of neuronal survival.

Biochemical And Physiological Effects

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to promote neuronal survival. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) in lab experiments is its potential as a therapeutic agent for cancer and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for the study of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI). One direction is to further investigate its mechanism of action and to optimize its use as a therapeutic agent for cancer and neurodegenerative disorders. Another direction is to study its potential as a tool for epigenetic research, as HDAC inhibitors have been shown to have epigenetic effects. Finally, it may be useful to investigate the potential of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) as a chemical probe for studying the role of HDACs in gene expression.

Synthesis Methods

The synthesis of Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) involves several steps. The first step is the protection of the amino group with a tert-butyloxycarbonyl (BOC) group. The protected amino group is then reacted with ethyl 2-bromo-3-oxobutanoate to form the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with cyclopropanecarbonyl chloride to form the final product.

Scientific Research Applications

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI) has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

181467-71-0

Product Name

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 1-[[(2S)-2-aminopropanoyl]amino]cyclopropane-1-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-3-14-8(13)9(4-5-9)11-7(12)6(2)10/h6H,3-5,10H2,1-2H3,(H,11,12)/t6-/m0/s1

InChI Key

KDFDUSJICVFMSO-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C1(CC1)NC(=O)[C@H](C)N

SMILES

CCOC(=O)C1(CC1)NC(=O)C(C)N

Canonical SMILES

CCOC(=O)C1(CC1)NC(=O)C(C)N

synonyms

Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)- (9CI)

Origin of Product

United States

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